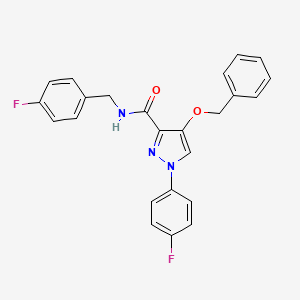

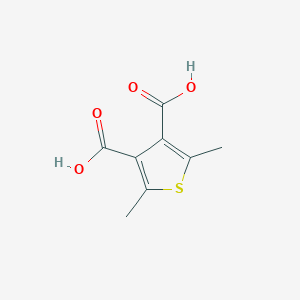

4-(benzyloxy)-N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

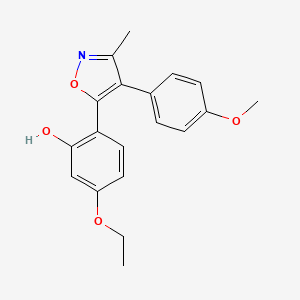

The compound "4-(benzyloxy)-N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including anti-tumor, herbicidal, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of substituted benzaldehydes with hydrazine or its derivatives. For instance, a series of benzenesulfonamide-linked pyrazole derivatives were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, demonstrating the versatility of this synthetic approach . Similarly, the synthesis of oxadiazole derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate showcases the adaptability of pyrazole scaffolds in creating diverse chemical entities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a novel pyrazole derivative was determined, revealing a twisted conformation between the pyrazole and thiophene rings, stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions to introduce different substituents, which can significantly alter their biological activities. The functionalization of 1H-pyrazole-3-carboxylic acid with aminophenols and aminopyridines has been studied, leading to the formation of carboxamides with different properties . These reactions are typically carried out in organic solvents such as benzene or toluene and can be influenced by the presence of a base.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine or benzoyl groups can affect these properties. For instance, the introduction of electron-withdrawing groups like trifluoromethyl can enhance the herbicidal activity of pyrazole carboxamides . Additionally, the thermal decomposition and stability of these compounds can be studied using thermogravimetric analysis, as demonstrated in the analysis of a pyrazole carboxamide derivative .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Applications

A study explored the synthesis of well-defined aromatic polyamides with low polydispersity, demonstrating the utility of protecting groups in polymer synthesis. This research could suggest applications in creating advanced materials with specific mechanical and thermal properties (T. Yokozawa et al., 2002).

Antimicrobial and Antituberculosis Activity

Research on thiazole-aminopiperidine hybrid analogues has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis, indicating potential applications in developing new antimicrobial agents (V. U. Jeankumar et al., 2013).

Heterocyclic Synthesis

A study on the synthesis of heterocyclic compounds from thiophenylhydrazonoacetates suggests applications in the synthesis of diverse organic compounds, which could be valuable in medicinal chemistry and drug development (R. Mohareb et al., 2004).

Liquid Crystals and Luminescent Materials

Supramolecular liquid crystals containing 4-aryl-1H-pyrazole units have been developed, showing luminescent properties and potential applications in electronic displays and optical devices (Sandra Moyano et al., 2013).

Anticholinesterase Activity

N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides were synthesized and showed significant activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's (Samaneh Ghanei-Nasab et al., 2016).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-phenylmethoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N3O2/c25-19-8-6-17(7-9-19)14-27-24(30)23-22(31-16-18-4-2-1-3-5-18)15-29(28-23)21-12-10-20(26)11-13-21/h1-13,15H,14,16H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYGBNHSRHQLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzyloxy)-N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)

![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)

![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2531665.png)

![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2531673.png)